O-(2-Methoxybenzoyl)hydroxylamine
Description
O-(2-Methoxybenzoyl)hydroxylamine is a hydroxylamine derivative characterized by a 2-methoxybenzoyl group (a methoxy-substituted benzoyl moiety) attached to the hydroxylamine (-NHOH) functional group. This compound belongs to a broader class of substituted hydroxylamines, which are of significant interest in organic synthesis, medicinal chemistry, and materials science due to their diverse reactivity and biological activities. These analogs are synthesized via nucleophilic substitution or condensation reactions, yielding products characterized by NMR and mass spectrometry (MS) .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
amino 2-methoxybenzoate |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,9H2,1H3 |
InChI Key |
QOJFBKPLYZPWDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-(2-Methoxybenzoyl)hydroxylamine typically involves the reaction of 2-methoxybenzoic acid with hydroxylamine. The process can be catalyzed by transition metals to enhance the efficiency and selectivity of the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: O-(2-Methoxybenzoyl)hydroxylamine undergoes various chemical reactions, including:
Electrophilic Amination: This is the primary reaction where it acts as an electrophilic aminating agent to form C-N bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Transition Metal Catalysts: These are commonly used to facilitate the electrophilic amination reactions.
Hydrosilanes: Used as hydrogen sources in hydroamination reactions.
Major Products: The major products formed from these reactions are typically amines and amides, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
O-(2-Methoxybenzoyl)hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-(2-Methoxybenzoyl)hydroxylamine involves its role as an electrophilic aminating agent. It facilitates the formation of C-N bonds by providing an electrophilic nitrogen source that reacts with nucleophilic carbon centers. This process is often catalyzed by transition metals, which enhance the reaction’s efficiency and selectivity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The position of the methoxy group (2- vs. 3-) in benzyl-substituted hydroxylamines minimally affects yield but alters NMR chemical shifts due to electronic and steric differences .
- Metal-Containing Analogs : The ferrocenyl derivative () exhibits enhanced thermal stability (melting point 87–88°C) and unique electrochemical properties due to the ferrocene moiety, making it suitable for bioactivity studies .
- Electron-Deficient Groups : O-(2,4-Dinitrophenyl)hydroxylamine demonstrates superior amination efficiency compared to MSH, attributed to the electron-withdrawing nitro groups enhancing electrophilicity .
Table 2: Functional Comparison
Key Insights :
- Biological Potential: Ferrocenyl and benzyl-substituted hydroxylamines are prioritized for medicinal applications (e.g., enzyme inhibition), whereas electron-deficient derivatives (e.g., dinitrophenyl) are favored in synthetic amination .
- Analytical Utility : O-Pentafluorobenzylhydroxylamine is critical in analytical chemistry for detecting carbonyl compounds via silylation and GC-MS .
Thermal and Stability Profiles
highlights the thermal behavior of hydroxylamine compounds, though focused on inorganic salts (e.g., hydroxylamine hydrochloride) rather than aryl-substituted derivatives. However, extrapolating from these findings:
- Thermal Stability: Organic hydroxylamines (e.g., methoxybenzyl analogs) are less thermally stable than inorganic salts, requiring storage at low temperatures to prevent decomposition.
- Metal Interactions : Aqueous solutions of hydroxylamines can catalyze decomposition in the presence of metal surfaces (e.g., carbon steel), a critical consideration for industrial handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
